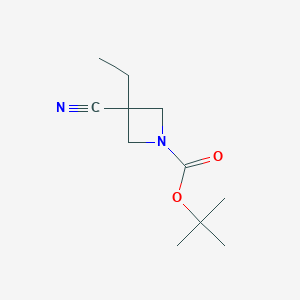
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyano and ester functional groups. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then reacted with ethyl cyanoacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Amino derivatives of the azetidine ring.
Substitution: Substituted azetidine derivatives with various functional groups.
Applications De Recherche Scientifique
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and ester functional groups can participate in various biochemical pathways, leading to the modulation of biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-3-Cyanoazetidine: A similar compound with a tert-butoxycarbonyl (Boc) protecting group.
tert-Butyl 3-oxoazetidine-1-carboxylate: A precursor used in the synthesis of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate.
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate: Another azetidine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of cyano and ester functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5,7-8H2,1-4H3 |
Clé InChI |
FHEUSLDCXWJCHO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CN(C1)C(=O)OC(C)(C)C)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Benzylsulfanyl)phenyl]cyanamide](/img/structure/B8598937.png)


![Dimethyl [3-(4-chlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B8598955.png)
![Methyl 2-[5-(hydroxymethyl)-2-thienyl]acetate](/img/structure/B8598968.png)
![3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol](/img/structure/B8598989.png)


![5,5-Dimethyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8599009.png)
![tert-butyl 7-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8599016.png)

![5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate](/img/structure/B8599026.png)

